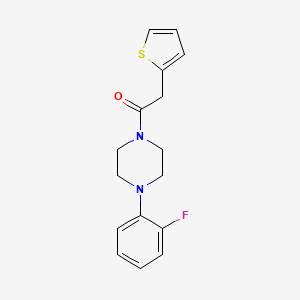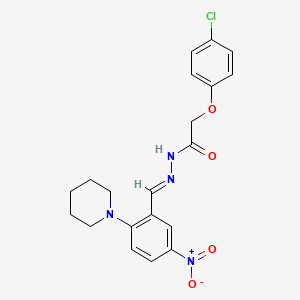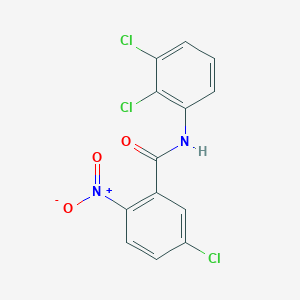
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity and type 2 diabetes. However, its use as a performance-enhancing drug has gained popularity in recent years, particularly in the athletic community.
Mechanism of Action
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved insulin sensitivity and energy metabolism. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has been found to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved energy metabolism and insulin sensitivity. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it increases endurance capacity by enhancing oxygen utilization and reducing muscle fatigue.
Advantages and Limitations for Lab Experiments
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has several advantages for lab experiments, including its high potency and selectivity for PPARδ activation, which allows for precise targeting of specific pathways. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in its potential as a performance-enhancing drug in the athletic community, although this raises ethical and safety concerns.
Synthesis Methods
The synthesis of 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone involves several steps, including the reaction of 2,4-dihydroxy-3-methylbenzaldehyde with 2-fluorophenol in the presence of a base to form the intermediate product, followed by the reaction with ethyl chloroacetate to produce the final product. The purity of the compound can be achieved through recrystallization or column chromatography.
Scientific Research Applications
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal models, it has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance capacity. In addition, it has been found to have neuroprotective effects in Alzheimer's disease and stroke models.
properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-9-12(17)7-6-10(15(9)19)13(18)8-20-14-5-3-2-4-11(14)16/h2-7,17,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMWPLATLINDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)

